molecular formula C21H18N4O4S3 B14976426 N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14976426
M. Wt: 486.6 g/mol
InChI Key: NPEMQGBDHAVXKA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:

  • A 2,5-dimethoxyphenyl group attached via an acetamide linkage.
  • A 3-phenyl substituent on the pyrimidine ring.
  • Thioxo groups at positions 2 and 7, contributing to hydrogen-bonding and redox activity.
  • A thioether bridge (-S-) connecting the acetamide moiety to the pyrimidine ring.

Thiazolo-pyrimidines are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula

C21H18N4O4S3

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O4S3/c1-28-13-8-9-15(29-2)14(10-13)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

NPEMQGBDHAVXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting a thioamide with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the phenyl and dimethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.

    Formation of the acetamide linkage: This step often involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenyl rings.

    Reduction: Reduction reactions could target the carbonyl groups or the thiazolopyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of new molecules with potential biological activities.

Biology

    Biological assays: It can be tested for its activity against various biological targets, such as enzymes or receptors.

Medicine

    Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.

Industry

    Material science: It could be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues in the Thiazolo-Pyrimidine Family

(a) Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core Structure : Similar bicyclic thiazolo-pyrimidine system but fused at [3,2-a] positions instead of [4,5-d].
  • Substituents :
    • A 2,4,6-trimethoxybenzylidene group at position 2.
    • An ethyl ester at position 4.
    • A methyl group at position 5.
  • Crystallographic Data : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings . This contrasts with the target compound’s planar 2,5-dimethoxyphenyl group, which may influence solubility and packing efficiency.
  • Synthesis : Prepared via refluxing thiourea derivatives with benzaldehyde and acetic anhydride, yielding 78% crystalline product .
(b) N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide ()
  • Core Structure : Shares the thiazolo[4,5-d]pyrimidine scaffold with the target compound.
  • Substituents :
    • 4-Methoxyphenyl at position 3.
    • A benzimidamide group at position 2.
  • Properties : Melting point 314–315°C (dec.), with IR absorption at 1680 cm⁻¹ indicative of carbonyl groups . The target compound’s thioacetamide group may confer distinct hydrogen-bonding capabilities compared to this benzimidamide derivative.

Functional Group Comparisons

(a) Acetamide vs. Ester Moieties
  • The target compound’s acetamide group (N-(2,5-dimethoxyphenyl)) contrasts with the ethyl ester in ’s compound. Acetamides generally exhibit higher metabolic stability than esters, which are prone to hydrolysis .
  • Biological Implications : The ester in ’s compound may enhance bioavailability but reduce half-life, whereas the acetamide in the target compound could improve resistance to enzymatic degradation.
(b) Thioxo vs. Oxo Groups
  • The 2-thioxo group in the target compound replaces the 3-oxo group in ’s analogue. Thioxo groups increase electron density and may enhance interactions with metal ions or cysteine residues in biological targets .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Substituents 2,5-Dimethoxyphenyl, thioacetamide 2,4,6-Trimethoxybenzylidene, ethyl ester 4-Methoxyphenyl, benzimidamide
Melting Point Not reported 427–428 K 314–315°C (dec.)
Synthetic Yield Not reported 78% 51%
Bioactivity Likely antimicrobial/antitumor (inferred) Not reported Antimicrobial (inferred from pyrimidines)

Crystallographic and Computational Insights

  • Software Tools : The SHELX suite () is widely used for refining thiazolo-pyrimidine structures. The target compound’s conformation could be analyzed similarly to ’s compound, which showed a puckered pyrimidine ring .
  • Hydrogen Bonding : ’s compound forms C–H···O bonds along the c-axis, while the target’s thioacetamide may participate in S···H or N–H···S interactions, altering crystal packing .

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